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P-59 Airacomet Technical Support Center: Aerodynamic Instability & "Snaking"

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions regarding the aerodynamic instability, specifically the "snaking" phenomenon, observed in the Bell P-59 Airacomet. This resource is intended to assist researchers in understanding the challenges and resolutions related to the flight characteristics of this early jet aircraft.

Troubleshooting Guide: Understanding and Identifying "Snaking" Instability

This guide addresses common questions and issues related to the directional instability experienced during P-59 flight testing and operation.

Q1: What is the "snaking" phenomenon observed in the P-59 Airacomet?

A1: The "snaking" phenomenon is a directional aerodynamic instability characterized by an uncontrolled side-to-side yawing motion of the aircraft's nose. This behavior was particularly pronounced at higher speeds and made the P-59 an unstable platform for gunnery. Flight evaluations of the initial **XP-59**A prototypes uncovered this tendency to yaw and sway, a problem that persisted in subsequent models.

Q2: At what speeds does the "snaking" instability typically occur?



A2: While specific quantitative data from original flight test reports is limited in publicly available documents, historical accounts indicate that the poor lateral and directional stability that led to "snaking" was most evident at speeds over 290 mph (470 km/h).

Q3: What were the primary aerodynamic causes of the "snaking" in the P-59?

A3: The "snaking" was a result of inherent weaknesses in the aircraft's directional stability. The relatively conventional airframe design, originally conceived for a piston-engine aircraft, was not fully adapted to the novel propulsion system and higher speeds of a jet aircraft. The placement of the two jet engines in nacelles under the wing roots likely contributed to aerodynamic interference that affected airflow over the empennage, reducing the effectiveness of the vertical stabilizer in damping yawing moments.

Q4: Were there any design changes implemented to mitigate the "snaking" instability?

A4: Yes, several modifications were introduced in the production P-59A and P-59B models to improve directional stability. These included:

- Squared-off Rudder: The rudder on production models was given a more square shape compared to the rounded rudder of the prototypes to increase its control authority.
- Ventral Fin: A fin was added beneath the rear fuselage to increase the vertical tail area and enhance directional stability.
- Clipped Wings: Some YP-59A aircraft were modified with clipped wings, which can affect roll rate and lateral stability characteristics.[1]

Frequently Asked Questions (FAQs)

Q1: Is there any quantitative data available from the P-59 flight tests regarding its stability?

A1: While detailed flight test reports with specific stability derivatives are not widely available in the public domain, the known performance data provides context for the operational envelope where these instabilities were observed.

Table 1: P-59B Airacomet Performance Characteristics



Parameter	Value
Maximum Speed	413 mph (665 km/h) at 30,000 ft (9,144 m)
Cruise Speed	375 mph (604 km/h)
Service Ceiling	46,200 ft (14,080 m)
Powerplant	2 x General Electric J31-GE-5 turbojets
Thrust	2,000 lbf (8.9 kN) each

Source: Data compiled from multiple historical aviation sources.

Q2: What experimental protocols were used to evaluate the "snaking" phenomenon?

A2: The primary experimental protocol for evaluating the P-59's stability was a series of flight tests conducted at Muroc Army Air Field (now Edwards Air Force Base).[2] These tests involved experienced test pilots flying the various **XP-59**A, YP-59A, and production models through a range of altitudes, speeds, and maneuvers to assess their handling qualities.[1][2] An observer was often carried in a specially modified nose compartment to record flight test data.[1][3] The National Advisory Committee for Aeronautics (NACA) also conducted tests on a YP-59A in their Altitude Wind Tunnel, although these tests were primarily focused on engine performance.[4]

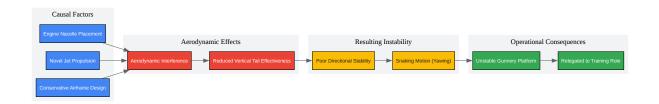
Q3: How did the "snaking" instability impact the P-59's operational effectiveness?

A3: The directional instability made the P-59 an unsuitable gunnery platform, which was a significant factor in the decision by the United States Army Air Forces (USAAF) not to use it as a combat fighter. Its performance was also found to be only marginally better than contemporary piston-engine fighters.[5] Consequently, the P-59 was relegated to a training role to familiarize pilots with the characteristics of jet aircraft.[2]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the contributing factors and the resulting aerodynamic instability in the P-59 Airacomet.





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Caption: Logical flow from design factors to the "snaking" instability in the P-59.

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